Decahydroisoquinoline
Overview
Description
Decahydroisoquinoline, also known as this compound, is a heterocyclic organic compound with the molecular formula C9H17N. It is a saturated derivative of isoquinoline, featuring a fully hydrogenated isoquinoline ring system. This compound is of significant interest due to its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Decahydroisoquinoline, also known as Perhydroisoquinoline, is a nitrogen-containing heterocycle . It is the saturated form of isoquinoline and can be formed by the hydrogenation of isoquinoline or tetrahydroisoquinoline . This compound occurs naturally in some alkaloids, including gephyrotoxins and pumiliotoxin C, which are found in amphibian skins . A variety of pharmaceutical drugs include a this compound ring system within their structure, including ciprefadol, dasolampanel, nelfinavir, saquinavir, and tezampanel .
Target of Action
It has been found that simple this compound derivatives showed affinities for the opioid receptors . Some of these compounds even showed κ selectivity , indicating that they might interact with κ opioid receptors.
Biochemical Analysis
Biochemical Properties
Perhydroisoquinoline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is often used as a building block in the synthesis of pharmaceuticals, such as nelfinavir mesylate, an HIV protease inhibitor . In biochemical reactions, perhydroisoquinoline interacts with various enzymes and proteins. For instance, it forms charge-transfer complexes with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, p-chloranil, and 7,7′,8,8′-tetracyanoquinodimethane . These interactions are crucial for the compound’s role in facilitating electron transfer processes and stabilizing reaction intermediates.
Cellular Effects
Perhydroisoquinoline affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in the activity of key metabolic pathways, thereby affecting overall cell function. For example, perhydroisoquinoline has been shown to interact with proteins involved in the regulation of oxidative stress and apoptosis, leading to alterations in cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of perhydroisoquinoline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Perhydroisoquinoline can form stable complexes with electron acceptors, facilitating electron transfer reactions . Additionally, it can inhibit or activate specific enzymes, thereby modulating their activity and influencing metabolic pathways. These interactions at the molecular level are essential for the compound’s biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of perhydroisoquinoline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that perhydroisoquinoline can form stable complexes with various electron acceptors, which may affect its stability and reactivity over time . Long-term exposure to perhydroisoquinoline in in vitro or in vivo studies has been observed to result in changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of perhydroisoquinoline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At high doses, perhydroisoquinoline can exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed in studies, where the compound’s effects become more pronounced at higher concentrations, leading to potential toxicity.
Metabolic Pathways
Perhydroisoquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and reduction reactions, involving enzymes such as cytochrome P450 . These metabolic pathways are essential for the compound’s biotransformation and elimination from the body. Additionally, perhydroisoquinoline can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, perhydroisoquinoline is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with cellular membranes and transport proteins . These interactions are crucial for the compound’s bioavailability and distribution within the body, affecting its pharmacokinetic properties and therapeutic potential.
Subcellular Localization
Perhydroisoquinoline’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular structures, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . These localization patterns are essential for the compound’s activity and function within the cell, influencing its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decahydroisoquinoline can be synthesized through the catalytic hydrogenation of isoquinoline. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}_9\text{H}_7\text{N} + 4\text{H}_2 \rightarrow \text{C}9\text{H}{17}\text{N} ]
Industrial Production Methods: In industrial settings, perhydroisoquinoline is produced through a similar hydrogenation process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: As a fully hydrogenated compound, perhydroisoquinoline is generally resistant to further reduction.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the nitrogen atom can act as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Decahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds, such as alkaloids and other natural products.
Medicine: this compound derivatives have been investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Comparison with Similar Compounds
Isoquinoline: The parent compound of perhydroisoquinoline, featuring an unsaturated ring system.
Tetrahydroisoquinoline: A partially hydrogenated derivative of isoquinoline.
Quinoline: A structural isomer of isoquinoline with a different arrangement of the nitrogen atom.
Uniqueness of Decahydroisoquinoline: this compound is unique due to its fully saturated ring system, which imparts different chemical and physical properties compared to its unsaturated counterparts. This saturation makes it more stable and less reactive under certain conditions, which can be advantageous in specific applications.
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENLYAQPNATJSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902755 | |
Record name | Decahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6329-61-9, 2744-09-4 | |
Record name | Decahydroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6329-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decahydroisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006329619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6329-61-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-Decahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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